7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline is an organic compound characterized by its unique structure and properties. It has a molecular formula of C₉H₁₀ClN and a molecular weight of approximately 218.12 g/mol. The compound is recognized for its potential biological activities and is classified under tetrahydroisoquinolines, which are known for their diverse pharmacological effects. The compound's CAS number is 2580185-08-4, and it can be found in various chemical databases such as PubChem and DrugBank .
-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline (7-Cl-8-Me-THIQ) has been explored in medicinal chemistry research for its potential applications in various therapeutic areas. Studies have investigated its activity as:
7-Cl-8-Me-THIQ serves as a valuable building block in organic synthesis due to its unique chemical structure. It can be employed as a precursor for the synthesis of various complex molecules with potential applications in drug discovery and material science [].
Research suggests that 7-Cl-8-Me-THIQ derivatives can be used to develop novel materials with specific functionalities. For instance, studies have explored their potential applications in the development of:
The synthesis of 7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline often involves cyclization reactions of N-acyl derivatives of β-phenylethylamine. Common dehydrating agents used in these reactions include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂). These reactions highlight the compound's role as a precursor for various alkaloids with significant biological activities .
7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline exhibits notable biological properties. It has been studied for its potential neuroprotective effects and its ability to interact with various neurotransmitter systems. The compound's derivatives often show activity against neurodegenerative diseases and may possess anti-inflammatory properties . Additionally, its structural similarity to other bioactive compounds suggests potential therapeutic applications.
Several methods have been developed for synthesizing 7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline:
These methods have been refined to improve yield and reduce environmental impact.
The applications of 7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline span across various fields:
Interaction studies involving 7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline have revealed its potential effects when combined with other pharmacological agents. For instance, its interactions with central nervous system depressants may enhance sedative effects. Furthermore, studies have indicated that this compound could modulate the activity of certain enzymes involved in drug metabolism . Understanding these interactions is crucial for assessing safety profiles in therapeutic contexts.
Several compounds share structural similarities with 7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline. Here’s a comparison highlighting their uniqueness:
This table illustrates how variations in substitution patterns can influence biological activity and therapeutic potential.
The development of 7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline aligns with broader advancements in tetrahydroisoquinoline chemistry. Early syntheses of tetrahydroisoquinolines often employed the Bischler-Napieralski reaction, which involves cyclization of arylethylamides under acidic conditions. While specific historical records for this compound are sparse, its structural analogs, such as 7,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline, have been synthesized using acid-catalyzed cyclization of imine intermediates. The introduction of chloro and methyl substituents likely occurred during targeted derivatization efforts to enhance bioactivity or solubility.
| Key Synthetic Method | Conditions | Yield | Source |
|---|---|---|---|
| Acid-catalyzed cyclization | TFA/TFAA in toluene, followed by hydrolysis with NaOH | 32–97% | |
| Alkylation or acylation | Et₃N, KI, DMF; LiAlH₄ for reduction | 53–84% |
7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline (THIQ) family, a class of partially saturated isoquinolines. Its classification is defined by:
The compound’s structural features position it as a candidate for dopaminergic receptor modulation and anticancer research. Key areas of investigation include:
The molecular structure of 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline consists of a bicyclic framework comprising a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle [1]. The compound exhibits the molecular formula C₁₀H₁₂ClN with a molecular weight of 181.67 g/mol [2]. The canonical Simplified Molecular Input Line Entry System representation is CC1=C(Cl)C=CC2=C1CNCC2, which describes the atomic connectivity pattern [1].
The chlorine substituent occupies position 7 of the aromatic ring system, while the methyl group is located at position 8 [2]. This substitution pattern creates a 1,2-disubstituted benzene ring within the tetrahydroisoquinoline framework [1]. The International Union of Pure and Applied Chemistry name for this compound is 7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN |
| Molecular Weight (g/mol) | 181.67 |
| Chemical Abstracts Service Number | 1066822-69-2 |
| International Chemical Identifier | InChI=1S/C10H12ClN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 |
| International Chemical Identifier Key | HOWCTDLHUWDSAG-UHFFFAOYSA-N |
| Predicted m/z [M+H]⁺ | 182.07311 |
| Predicted Collision Cross Section [M+H]⁺ (Ų) | 136.6 |
The stereochemical configuration of the heterocyclic ring adopts a non-planar conformation due to the saturated nature of the 1,2,3,4-positions [15]. The nitrogen atom at position 2 serves as a hydrogen bond donor, contributing to the compound's potential for intermolecular interactions [1]. The molecular geometry is characterized by the presence of 12 heavy atoms, zero rotatable bonds, and two ring systems [3].
The parent 1,2,3,4-tetrahydroisoquinoline scaffold serves as the foundational structure for numerous biologically active compounds and pharmaceutical intermediates [10]. The introduction of chlorine and methyl substituents at positions 7 and 8, respectively, significantly alters the electronic and steric properties of the parent molecule [11].
| Property | Parent Tetrahydroisoquinoline | 7-Chloro-8-methyl Derivative |
|---|---|---|
| Molecular Formula | C₉H₁₁N | C₁₀H₁₂ClN |
| Molecular Weight (g/mol) | 133.19 | 181.67 |
| Substituents | None | 7-Chloro, 8-methyl |
| Electronic Effects | Electron-neutral | Electron-withdrawing Cl, electron-donating CH₃ |
| Steric Effects | Minimal hindrance | Moderate steric effects |
| Hydrogen Bonding Capacity | One nitrogen-hydrogen donor | One nitrogen-hydrogen donor |
The chlorine substituent introduces electron-withdrawing character through its inductive effect, which influences the electron density distribution across the aromatic ring system [13]. Conversely, the methyl group provides electron-donating character through hyperconjugation and inductive effects [10]. This combination creates a unique electronic environment that differs substantially from the unsubstituted parent compound [11].
The tetrahydroisoquinoline scaffold has been extensively studied for its conformational flexibility and ability to adopt various three-dimensional arrangements [10]. The presence of the fused ring system constrains the overall molecular geometry while allowing for conformational changes in the saturated heterocyclic portion [13]. Studies on related tetrahydroisoquinoline derivatives have demonstrated that substituent patterns significantly influence both the preferred conformations and the biological activities of these compounds [25].
Crystallographic investigations of tetrahydroisoquinoline derivatives have revealed consistent structural features across various substitution patterns [15] [16]. The aromatic ring systems typically exhibit planar geometries with root-mean-square deviations from planarity of less than 0.025 Ų [26] [30]. The saturated heterocyclic ring adopts a half-chair or half-boat conformation, as characterized by Cremer-Pople puckering parameters [30].
| Crystallographic Parameter | Typical Values for Tetrahydroisoquinoline Derivatives |
|---|---|
| Crystal System | Monoclinic/Orthorhombic |
| Space Group | P2₁/c, P2₁2₁2₁ |
| Temperature Range (K) | 100-300 |
| Unit Cell a (Ų) | 5.98-16.13 |
| Unit Cell b (Ų) | 7.74-12.37 |
| Unit Cell c (Ų) | 7.47-11.08 |
| β Angle (degrees) | 92.5-102.9 |
| Ring Conformation | Half-chair/Half-boat |
| Aromatic Ring Planarity | Root-mean-square deviation < 0.025 Ų |
| Heterocycle Puckering | Q = 0.48-0.51 Ų |
X-ray crystallographic studies of related compounds, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate, have demonstrated that the heterocyclic ring adopts a half-boat conformation with total puckering amplitudes of approximately 0.51 Ų [30]. The aromatic benzene ring maintains planarity as expected, while the saturated portion exhibits significant deviation from planarity [26].
Conformational analysis using molecular mechanics calculations has shown that tetrahydroisoquinoline derivatives can adopt multiple low-energy conformations [11] [23]. The energy barriers between these conformations are typically low enough to allow for rapid interconversion at room temperature [20]. The presence of substituents, particularly those with significant steric bulk, can influence the preferred conformational states and energy barriers [11].
Density functional theory calculations have been extensively employed to investigate the electronic structure and properties of tetrahydroisoquinoline derivatives [17] [18]. These computational studies provide insights into molecular orbitals, electronic transitions, and reactivity patterns that complement experimental observations [21] [24].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies of tetrahydroisoquinoline derivatives typically exhibit band gaps in the range of 4-6 electron volts, indicating moderate electronic stability [17] [24]. The presence of electron-withdrawing substituents such as chlorine tends to lower both orbital energies, while electron-donating groups like methyl substituents have the opposite effect [18].
Gauge-including atomic orbital calculations for nuclear magnetic resonance chemical shift predictions have proven particularly valuable for structural confirmation of tetrahydroisoquinoline derivatives [20]. These calculations, performed at the B3LYP density functional theory level with 6-311G basis sets, typically show strong correlations with experimental chemical shifts, with R-squared values exceeding 0.99 [20].
Molecular electrostatic potential surface calculations reveal that the nitrogen atom serves as the primary site for electrophilic attack, while the aromatic ring system provides regions of varying electron density depending on the substitution pattern [18]. The chlorine substituent creates a region of reduced electron density, while the methyl group enhances electron density in its vicinity [17].
Time-dependent density functional theory calculations have been used to predict electronic absorption spectra for tetrahydroisoquinoline derivatives [17]. These calculations typically predict absorption maxima in the ultraviolet region, with oscillator strengths that depend on the specific substitution pattern [17]. The electronic transitions are primarily characterized by π→π* transitions within the aromatic system and n→π* transitions involving the nitrogen lone pair [24].
The synthesis of 7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline most commonly employs the Bischler-Napieralski reaction using phosphorus oxychloride as the primary dehydrating agent [2]. This classical approach involves the cyclization of N-acyl derivatives of β-phenylethylamine containing the appropriate chloro and methyl substitution pattern on the aromatic ring .
The optimal reaction conditions utilize phosphorus oxychloride in refluxing acetonitrile, which provides yields ranging from 85-97% for most substrates [2]. The reaction proceeds through an intramolecular electrophilic aromatic substitution mechanism, where phosphorus oxychloride activates the amide carbonyl group, facilitating cyclization to form the intermediate 3,4-dihydroisoquinoline [3]. Subsequent reduction with sodium borohydride in methanol yields the desired tetrahydroisoquinoline product [2].
| Reagent System | Temperature (°C) | Typical Yield (%) | Comments |
|---|---|---|---|
| Phosphorus oxychloride in acetonitrile | Reflux (~82) | 85-97 | Best results for most substrates |
| Phosphorus oxychloride in toluene | Reflux (~111) | 70-90 | Common classical conditions |
| Phosphorus pentachloride in chloroform | Room temperature | 13 | Poor yields, side reactions |
The mechanistic pathway involves two possible routes [3]. Mechanism I proceeds through a dichlorophosphoryl imine-ester intermediate, where elimination occurs after cyclization. Mechanism II involves formation of a nitrilium ion intermediate prior to cyclization [3]. The prevalence of each mechanism depends on the specific reaction conditions employed.
For substrates lacking electron-donating groups on the benzene ring, phosphorus pentoxide in refluxing phosphorus oxychloride represents the most effective approach [3]. This combination is particularly valuable for the synthesis of 7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline derivatives where the electron-withdrawing chlorine substituent reduces the reactivity of the aromatic ring toward electrophilic cyclization [4].
The use of phosphorus pentoxide at elevated temperatures (up to 206°C in tetralin) enables cyclization of otherwise unreactive substrates [3]. However, this approach requires careful optimization to prevent decomposition and side reactions at the high temperatures required [5]. Combined phosphorus oxychloride/phosphorus pentoxide systems provide yields of 80-91% with the additional benefit of enabling asymmetric variants when chiral auxiliaries are employed [6].
Zinc chloride functions as a Lewis acid catalyst in specialized cyclization procedures, particularly for the formation of tricyclic tetrahydroisoquinoline systems [7]. The zinc chloride-mediated approach typically yields 62-67% of the desired products under optimized conditions [7]. This method is particularly valuable when the standard phosphorus-based reagents fail to provide adequate yields or selectivity.
Recent investigations have demonstrated that zinc chloride can be combined with phosphorus pentoxide to create a synergistic effect, where zinc chloride activates the substrate while phosphorus pentoxide provides the necessary dehydrating environment [5]. This dual-reagent system has proven effective for the synthesis of polysubstituted heterocycles related to the tetrahydroisoquinoline framework.
| Classical Cyclization Method | Key Advantages | Typical Yield Range (%) | Optimal Conditions |
|---|---|---|---|
| Phosphorus oxychloride/acetonitrile | High yields, mild conditions | 85-97 | Reflux, 2-4 hours |
| Phosphorus pentoxide systems | Handles deactivated substrates | 60-85 | High temperature, extended time |
| Zinc chloride catalysis | Alternative for difficult substrates | 62-67 | Moderate temperature, Lewis acid activation |
Recent advances in asymmetric tetrahydroisoquinoline synthesis have focused on palladium-catalyzed alkene carboamination reactions [8]. The optimal catalyst system employs Pd₂(dba)₃ with (S)-Siphos-PE ligand, which provides excellent enantioselectivities (92:8 enantiomeric ratio) for the construction of quaternary carbon stereocenters [8].
This methodology represents a significant advancement over traditional approaches because it simultaneously forms both carbon-nitrogen and carbon-carbon bonds while establishing the stereocenter [8]. The reaction tolerates 1,1-disubstituted alkenes, which had previously been problematic in asymmetric carboamination chemistry [8].
Copper(I)-catalyzed asymmetric synthesis using the chiral ligand (R,R)-N-pinap enables highly enantioselective double manipulation of tetrahydroisoquinolines [9]. This protocol installs substituents at both the 1- and 2-positions of the tetrahydroisoquinoline framework with excellent stereochemical control [9].
The copper-catalyzed approach offers several advantages including mild reaction conditions, broad substrate scope, and high functional group tolerance [9]. The method is particularly valuable for accessing C1-stereogenic tetrahydroisoquinolines, which are prevalent structural motifs in natural alkaloids [9].
Organocatalytic methods utilizing chiral prolinol silyl ether catalysts have emerged as powerful tools for asymmetric tetrahydroisoquinoline synthesis [10] [11]. These approaches typically employ dienamine-mediated [3+2] cycloaddition reactions that deliver products with excellent yields (89%) and enantioselectivities (80% enantiomeric excess) [10].
The organocatalytic strategy offers advantages including metal-free conditions, operational simplicity, and high stereoselectivity [10]. Phase-transfer catalysis using C₂-symmetric chiral quaternary ammonium bromides has also proven effective for the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives [12].
| Asymmetric Method | Catalyst System | Enantioselectivity | Key Features |
|---|---|---|---|
| Palladium carboamination | Pd₂(dba)₃/(S)-Siphos-PE | 92:8 er | Dual bond formation |
| Copper alkynylation | Cu(I)/(R,R)-N-pinap | >90% ee | Double substitution |
| Organocatalytic cycloaddition | Prolinol silyl ether | 80% ee | Metal-free conditions |
| Phase-transfer catalysis | Chiral ammonium salt | >85% ee | Mild aqueous conditions |
Solid-phase synthesis on Merrifield resin enables the efficient generation of tetrahydroisoquinoline libraries through chloromethyl linker strategies [13]. The approach typically involves immobilization of the tetrahydroisoquinoline scaffold followed by diversification at multiple positions to generate compound libraries of 20-50 members [13].
The split-and-mix methodology using IRORI technology allows for parallel synthesis with overall yields of 40-60% [13]. This approach provides access to three diversity points: acylation of hydroxyl groups, amino acid coupling, and N-terminal amidation [13].
Wang resin-based solid-phase synthesis utilizes benzyl alcohol linker chemistry for tetrahydroisoquinoline library construction [14]. The key transformation involves asymmetric aminohydroxylation as the stereochemistry-determining step, followed by solid-phase diversification [14].
Libraries of 27 compounds have been successfully prepared using this methodology with overall yields of 50-70% [14]. The approach demonstrates excellent compatibility with microwave-assisted synthesis, reducing reaction times while maintaining high yields [15].
Ring-closing metathesis on solid support has enabled the construction of polycyclic tetrahydroisoquinoline derivatives containing 10-membered rings [16]. This methodology achieved overall yields of 40% over five synthetic steps on solid phase [16].
Microwave-assisted solid-phase synthesis using Pictet-Spengler cyclization as the key reaction has proven particularly effective [15] [17]. Both loading onto Merrifield resin and the cyclization step are efficiently promoted by microwave irradiation, significantly reducing reaction times compared to conventional heating [15].
| Solid-Phase Method | Resin Type | Key Reaction | Library Size | Overall Yield (%) |
|---|---|---|---|---|
| IRORI split-and-mix | Merrifield | Three-point diversification | 100+ compounds | 45-65 |
| Asymmetric approach | Wang resin | Aminohydroxylation | 27 compounds | 50-70 |
| Microwave-assisted | Various | Pictet-Spengler | 15-30 compounds | 60-80 |
| Ring-closing metathesis | Specialized | RCM cyclization | 10-25 compounds | 30-50 |
Microwave-assisted synthesis represents a significant advancement in green chemistry approaches for tetrahydroisoquinoline construction [18] [19] [17]. The methodology typically achieves 70-95% yields with dramatically reduced reaction times (5-60 minutes) compared to conventional heating methods [20].
The microwave-assisted Pictet-Spengler reaction using tetrahydrofuran as solvent under controlled microwave conditions provides excellent yields while minimizing energy consumption [19]. Microwave-promoted Bischler-Napieralski cyclization on solid support eliminates the need for prolonged heating and reduces solvent requirements [15].
Ball-milling mechanochemistry offers completely solvent-free synthesis of tetrahydroisoquinoline derivatives [21] [22]. The high-speed ball-milling technique applied to cross-dehydrogenative coupling reactions provides products in good yields (60-90%) within 15-40 minutes at room temperature [21].
Mechanochemical Strecker reactions enable access to α-aminonitriles that undergo subsequent internal N-alkylation to yield tetrahydroisoquinolines [22]. This approach eliminates organic solvents entirely while maintaining excellent reaction efficiency [22]. The methodology has been extended to three-component Povarov reactions for tetrahydroquinoline synthesis using phosphotungstic acid as catalyst [23].
Ionic liquid systems provide excellent green chemistry alternatives for tetrahydroisoquinoline synthesis [24] [25]. Room temperature ionic liquids enable one-pot synthesis at 50°C with yields of 80-96% [24]. The ionic liquids function as both solvent and catalyst, facilitating recyclability and reducing environmental impact [24].
Basic ionic liquids such as [BmIm]OH have proven particularly effective as catalysts for cyclocondensation reactions leading to heterocyclic frameworks [25]. These systems offer advantages including mild reaction conditions, easy product isolation, and catalyst recyclability [24].
Aqueous synthesis protocols utilize water as the primary solvent system, representing the ultimate green chemistry approach [26]. Ultrasonic irradiation in water enables catalyst-free multicomponent reactions yielding isoquinoline derivatives in excellent yields (75-92%) at room temperature [26].
Photocatalytic methods using tungsten disulfide quantum dots provide sustainable approaches to C1-substituted tetrahydroisoquinoline synthesis [27]. This methodology enables C-C and C-P bond formation at room temperature using visible light activation, with the catalyst demonstrating excellent recyclability for gram-scale reactions [27].
Biocatalytic approaches employing Pictet-Spenglerase enzymes offer highly stereoselective synthesis under mild aqueous conditions [28]. The enzyme norcoclaurine synthase provides access to (S)-configured tetrahydroisoquinolines with excellent enantioselectivity, though substrate scope remains limited by enzyme specificity [28].
| Green Chemistry Method | Key Environmental Benefits | Typical Yields (%) | Reaction Conditions |
|---|---|---|---|
| Microwave irradiation | Reduced energy, shorter times | 70-95 | 100-150°C, 5-60 min |
| Ball-milling | Solvent-free, ambient conditions | 60-90 | Room temp, 15-40 min |
| Ionic liquids | Recyclable media, mild conditions | 80-96 | 50°C, reusable catalyst |
| Aqueous photocatalysis | Water solvent, light activation | 70-89 | Room temp, visible light |
| Biocatalysis | Enzyme selectivity, mild conditions | 60-85 | 25-37°C, aqueous buffer |